3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
Overview
Description
3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile is an organic compound that features a methoxy group, a piperidinyl-oxy group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzonitrile and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the piperidine and facilitate nucleophilic substitution.
Nucleophilic Substitution: The deprotonated piperidine attacks the electrophilic carbon of the methoxybenzonitrile, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperidinyl-oxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include 3-methoxy-4-formylbenzonitrile or 3-methoxy-4-carboxybenzonitrile.
Reduction: The major product would be 3-methoxy-4-(piperidin-3-yl-oxy)benzylamine.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The piperidinyl-oxy group may facilitate binding to specific sites, while the methoxy and nitrile groups can participate in various chemical interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(Piperidin-4-Yl-Oxy)-Benzonitrile: Similar structure but with a different position of the piperidine group.
4-Methoxy-3-(Piperidin-3-Yl-Oxy)-Benzonitrile: Similar structure but with a different position of the methoxy group.
3-Methoxy-4-(Morpholin-4-Yl-Oxy)-Benzonitrile: Similar structure but with a morpholine group instead of piperidine.
Uniqueness
3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-methoxy-4-piperidin-3-yloxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-16-13-7-10(8-14)4-5-12(13)17-11-3-2-6-15-9-11/h4-5,7,11,15H,2-3,6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDILUBZRNIFAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OC2CCCNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267336 | |
Record name | 3-Methoxy-4-(3-piperidinyloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-52-6 | |
Record name | 3-Methoxy-4-(3-piperidinyloxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902836-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-4-(3-piperidinyloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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